Cambridge id 5627861
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Overview
Description
The compound identified by Cambridge ID 5627861 is a synthetic organic molecule used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5627861 involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The synthetic route may involve processes such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization, distillation, and chromatography to obtain the final product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5627861 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halogens, acids, or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), and bases (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cambridge ID 5627861 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cambridge ID 5627861 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cambridge ID 5634889
- Cambridge ID 83206754
Uniqueness
Cambridge ID 5627861 is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-17(18-10-4-2-5-11-18)23-22(26)16-24(19-12-6-3-7-13-19)31(29,30)21-15-9-8-14-20(21)25(27)28/h2-15,17H,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDFQBQTBXSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386259 |
Source
|
Record name | ST50258489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-86-1 |
Source
|
Record name | ST50258489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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